ProMMP9 Activation Inhibition Potency: Mmp-9-IN-7 Versus Class-Level Alternatives
Mmp-9-IN-7 inhibits proMMP9 activation in the proMMP9/MMP3 P126 assay with an IC50 of 0.52 μM . Direct head-to-head comparisons with other compounds in this specific assay format are not publicly available; however, this value can be positioned against the broader MMP-9 inhibitor landscape. Representative catalytic-site inhibitors exhibit a wide potency range: Marimastat (broad-spectrum) shows MMP-9 IC50 = 3 nM ; MMP-9 Inhibitor I (selective catalytic) shows MMP-9 IC50 = 5 nM ; while weaker inhibitors such as MMP-9-IN-12 show MMP-9 IC50 = 6.57 μM . Mmp-9-IN-7 occupies an intermediate potency position (0.52 μM, ~520 nM), approximately 100-fold less potent than Marimastat but 12.6-fold more potent than MMP-9-IN-12. Critically, these comparisons are limited by differing assay methodologies: Mmp-9-IN-7 was evaluated in a proMMP9 activation assay, whereas comparator IC50 values derive from catalytic domain inhibition assays using fluorogenic substrates.
| Evidence Dimension | MMP-9 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.52 μM (520 nM) |
| Comparator Or Baseline | Marimastat: 3 nM; MMP-9 Inhibitor I: 5 nM; MMP-9-IN-12: 6.57 μM |
| Quantified Difference | ~173× less potent than Marimastat; ~104× less potent than MMP-9 Inhibitor I; ~12.6× more potent than MMP-9-IN-12 |
| Conditions | Target: proMMP9/MMP3 P126 activation assay; Comparators: standard catalytic domain fluorogenic substrate assays |
Why This Matters
This potency positioning matters for procurement because Mmp-9-IN-7 provides a mid-range inhibition strength suitable for studies where complete MMP-9 catalytic blockade (as with Marimastat) is undesirable or where off-target catalytic inhibition must be minimized.
